N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide
Description
N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide is an organic compound with a complex structure that includes aromatic rings, a methoxy group, and a sulfonyl group
Properties
IUPAC Name |
N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-6-4-7-15(10-13)12-23-17-9-5-8-16(11-17)19-18(20)14(2)24(3,21)22/h4-11,14H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMHUQVNIVIUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)NC(=O)C(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 3-bromophenylmethanol to form the intermediate 3-[(3-methylphenyl)methoxy]phenol. This intermediate is then reacted with 2-methylsulfonylpropanoyl chloride under basic conditions to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide can be compared with other similar compounds, such as:
N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylacetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group, leading to different chemical and biological properties.
N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylbutanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
